molecular formula C13H11NO2 B13601769 4-(Naphthalen-1-yl)oxazolidin-2-one

4-(Naphthalen-1-yl)oxazolidin-2-one

Cat. No.: B13601769
M. Wt: 213.23 g/mol
InChI Key: BTNVARRZCZLWST-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)oxazolidin-2-one is a heterocyclic compound that features a naphthalene ring attached to an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-1-yl)oxazolidin-2-one typically involves the cyclization of naphthyl-substituted carbamates. One common method includes the reaction of naphthylamine with ethyl chloroformate to form a naphthyl carbamate intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride to yield the oxazolidinone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 4-(Naphthalen-1-yl)oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications .

Scientific Research Applications

4-(Naphthalen-1-yl)oxazolidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-(Naphthalen-1-yl)oxazolidin-2-one is unique due to its naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxazolidinones and may contribute to its potential as a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-naphthalen-1-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H11NO2/c15-13-14-12(8-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,14,15)

InChI Key

BTNVARRZCZLWST-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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